![molecular formula C14H17N3O2S B2636437 2-[(3-Isopropylphenyl)amino]pyridine-3-sulfonamide CAS No. 1340689-53-3](/img/structure/B2636437.png)
2-[(3-Isopropylphenyl)amino]pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(3-Isopropylphenyl)amino]pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C14H17N3O2S and its molecular weight is 291.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Sulfonylurea Herbicides : This compound can be synthesized through reactions involving chlorosulfonation and ammonolysis, with subsequent reactions leading to sulfonyl carbamic acid benzyl ester. The structure of the target products is confirmed by various methods like Fourier transform infrared spectra and mass spectra (Shi Gui-zhe, 2015).
Supramolecular Structures : The structures of isomeric sulfonamides differ in their hydrogen-bonding arrangements, with the overall effect leading to layer structures in each isomer (Nada Kosutić Hulita et al., 2005).
One-Pot Synthesis : The reaction of 2-aminopyridines with certain compounds affords nucleophilic addition to the azomethine group, leading to the synthesis of (imidazo[1,2-a]pyridin-3-yl)sulfonamides (I. Rozentsveig et al., 2013).
Biological and Pharmacological Applications
Carbonic Anhydrase Inhibitors : Sulfonamides, including the pyridine derivative, bind to the metalloenzyme carbonic anhydrase, leading to inhibitory properties against certain isoforms (M. Bozdağ et al., 2014).
Antimicrobial Agents : Pyridines and their sulfa drug derivatives demonstrate significant antimicrobial activity (H. El‐Sayed et al., 2017).
Antidiabetic Agent Synthesis : Pyridine-based heterocyclic compounds having sulfonamide moieties show notable anti-diabetic activity through alpha-amylase inhibition activity (Gautam Sadawarte et al., 2021).
Synthesis of Antitumor Agents : Derivatives of these compounds have been evaluated for their antileukemic activity in mice (K. Ramasamy et al., 1990).
Antibacterial Activity of Isoxazolopyridines : Novel sulfonamide isoxazolopyridines were synthesized, exhibiting antimicrobial activity towards certain bacterial strains (K. Poręba et al., 2015).
Inhibitors for Mild Steel Corrosion : Certain derivatives of this compound have been tested as inhibitors for mild steel corrosion in acidic medium (Hari Kumar Sappani & S. Karthikeyan, 2014).
Cyclooxygenase-2 Selective Inhibitors : Pyridinic analogues of the compound have been synthesized and evaluated as selective inhibitors for cyclooxygenase-2 (F. Julémont et al., 2004).
Properties
IUPAC Name |
2-(3-propan-2-ylanilino)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-10(2)11-5-3-6-12(9-11)17-14-13(20(15,18)19)7-4-8-16-14/h3-10H,1-2H3,(H,16,17)(H2,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKOXWDUTDKOLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC2=C(C=CC=N2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
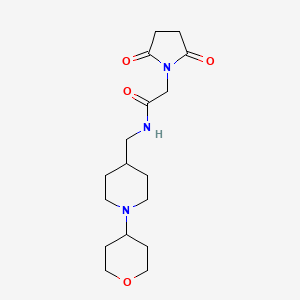
![2-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2636357.png)
![N-[1-(2-adamantyl)ethyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2636360.png)
![N-[1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2636364.png)
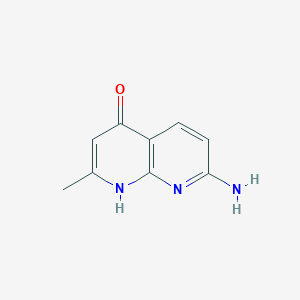

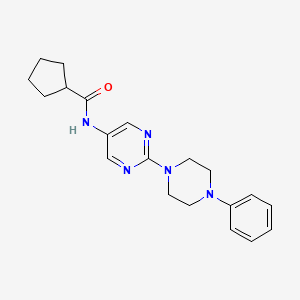


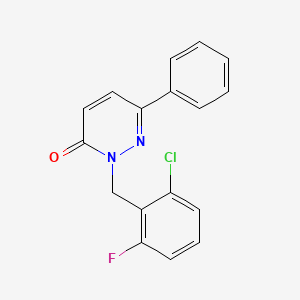
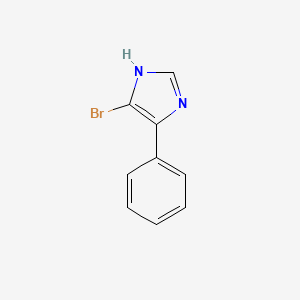
![4-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2636374.png)
![8-[2-hydroxyethyl(methyl)amino]-3-methyl-7H-purine-2,6-dione](/img/structure/B2636376.png)

